molecular formula C4H9NO2 B1272356 (3S)-3-aminobutanoic acid CAS No. 3775-72-2

(3S)-3-aminobutanoic acid

Numéro de catalogue: B1272356
Numéro CAS: 3775-72-2
Poids moléculaire: 103.12 g/mol
Clé InChI: OQEBBZSWEGYTPG-VKHMYHEASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(S)-3-Aminobutyric acid is a nonproteogenic amino acid.>

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(3S)-3-aminobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEBBZSWEGYTPG-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375805
Record name (S)-3-AMINOBUTYRIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3775-72-2
Record name (S)-3-AMINOBUTYRIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)3-Amino-butyric acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(3S)-3-aminobutanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Gathering Initial Data

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(3S)-3-aminobutanoic acid structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Commencing Research on Structure

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Deepening the Search for Data

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The Biological Function of (3S)-3-Aminobutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(3S)-3-Aminobutanoic acid , the (S)-enantiomer of β-aminobutanoic acid, is a non-proteinogenic amino acid with significant biological activities, most notably in the realm of plant immunity. While its counterpart, (3R)-3-aminobutanoic acid, has also been studied, the (S)-isomer often exhibits distinct and more potent effects. This technical guide provides an in-depth exploration of the biological functions of this compound, with a focus on its molecular mechanisms, quantitative data, and the experimental protocols used to elucidate its roles. This document is intended for researchers, scientists, and professionals in the fields of drug development and agricultural science.

Role in Plant Immunity: A Priming Agent for Enhanced Defense

The most extensively documented function of this compound is its ability to induce disease resistance in a wide range of plant species. It acts as a "priming" agent, meaning it sensitizes the plant's immune system to respond more rapidly and robustly to subsequent pathogen attacks. This primed state is characterized by an accelerated activation of defense mechanisms upon pathogen recognition.

Mechanism of Action: Potentiation of ABA Signaling

In the model plant Arabidopsis thaliana, this compound is perceived by the aspartyl-tRNA synthetase IBI1. The binding of the active (R)-enantiomer of β-aminobutyric acid (BABA) to the protein IBI1 enhances the defense response in plants. While the (S)-enantiomer's direct binding affinity to IBI1 is a subject of ongoing research, it is understood to play a crucial role in the downstream signaling cascade.

The priming effect is mediated, in large part, through the potentiation of the abscisic acid (ABA) signaling pathway. This leads to an enhanced defense response, including the reinforcement of cell walls through callose deposition and the production of reactive oxygen species (ROS).

G cluster_plant_prep Plant Preparation cluster_infection Infection and Analysis Plant Arabidopsis Plants Treatment Soil Drench: (3S)-3-ABA or Control Plant->Treatment Incubation1 Incubate 2-3 days Treatment->Incubation1 Infection Infiltrate Leaves with Pseudomonas syringae Incubation1->Infection Incubation2 Incubate 3-4 days Infection->Incubation2 Analysis Quantify Bacterial Growth and Disease Symptoms Incubation2->Analysis

(3S)-3-aminobutanoic acid as a GABA analogue

Author: BenchChem Technical Support Team. Date: December 2025

Exploring Amino Acid Analogue

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Initiating Data Collection

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synthesis of enantiomerically pure (3S)-3-aminobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Commencing Synthesis Research

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Detailing Synthetic Pathways

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Methodological & Application

in vivo studies of (3S)-3-aminobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Investigation

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protocol for using (3S)-3-aminobutanoic acid in plant defense studies

Author: BenchChem Technical Support Team. Date: December 2025

Analyzing Plant Defense Pathways

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HPLC method for (3S)-3-aminobutanoic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

Beginning HPLC Search

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Analyzing Experimental Protocols

Application Notes and Protocols: (3S)-3-Aminobutanoic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(3S)-3-Aminobutanoic acid, the (S)-enantiomer of 3-aminobutanoic acid, is a valuable chiral building block in the pharmaceutical industry. Its structural features make it a crucial intermediate in the synthesis of a variety of bioactive molecules and active pharmaceutical ingredients (APIs). This non-proteinogenic beta-amino acid's utility stems from its amino functional group, which allows for reactions like acylation and coupling, essential for constructing more complex molecules. These application notes provide an overview of its properties, applications, and detailed protocols for its synthesis and analysis.

Physicochemical Properties

A comprehensive summary of the physical and chemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
Appearance White to off-white crystalline powder
Melting Point 229-231°C
Boiling Point 223.6 ± 23.0 °C (Predicted)
Density 1.105 ± 0.06 g/cm³ (Predicted)
Water Solubility Soluble
Storage Temperature 2-8°C
CAS Number 3775-72-2

Applications in Pharmaceutical Synthesis

This compound serves as a key intermediate in the development of several pharmaceutical compounds. Its chiral nature is particularly important for creating stereoselective drugs, where a specific three-dimensional arrangement of atoms is critical for biological activity.

  • Antiviral Agents: The related (R)-enantiomer, (R)-3-aminobutanoic acid, is a key raw material in the production of dolutegravir, an antiretroviral medication used to treat HIV infection. It is also used in the preparation of fused ring pyrimidone derivatives for the treatment of HBV infection.

  • Antiepileptic Drugs: The hydrochloride salt of the (R)-enantiomer is utilized as a synthetic intermediate for antiepileptic drugs.

  • Proteomics and Peptide Synthesis: 3-Aminobutanoic acid is used in proteomics research as a building block for synthesizing complex molecules and peptides.

  • Other Bioactive Compounds: Its amino group facilitates reactions such as acylation and coupling, making it an essential intermediate in the production of a range of bioactive compounds.

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of (S)-3-Aminobutanoic Acid

This protocol outlines a greener, chemoenzymatic approach to synthesize (S)-3-aminobutanoic acid with high enantiomeric excess.

Workflow Diagram:

G cluster_0 Step 1: Aza-Michael Addition cluster_1 Step 2: Enzymatic Resolution cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Deprotection cluster_4 Step 5: Isolation Prochiral_Compounds Prochiral Compounds Enzymatic_Resolution Enzymatic Resolution (Candida antarctica lipase B) Prochiral_Compounds->Enzymatic_Resolution Aza-Michael Product Hydrolysis Ester Hydrolysis Enzymatic_Resolution->Hydrolysis Resolved Ester Deprotection N-benzyl Removal (Hydrogenation) Hydrolysis->Deprotection Isolation Isolation Deprotection->Isolation Final_Product (S)-3-Aminobutanoic Acid (99% ee) Isolation->Final_Product

Caption: Chemoenzymatic synthesis workflow for (S)-3-aminobutanoic acid.

Methodology:

  • Aza-Michael Addition: Begin with an initial aza-Michael addition reaction using inexpensive prochiral compounds.

  • Enzymatic Resolution: Perform an enzymatic resolution of the resulting product via aminolysis in a solvent-free, one-pot process using commercially available Candida antarctica lipase B.

  • Hydrolysis: Hydrolyze the resulting ester.

  • Deprotection: Remove the N-benzyl protecting group via hydrogenation.

  • Isolation: Isolate the final product, (S)-3-aminobutanoic acid.

Expected Outcome: This process can yield (S)-3-aminobutanoic acid with an excellent enantiomeric excess of 99% and an overall yield of 28%. A key advantage of this method is that it does not require column chromatography with organic solvents.

Protocol 2: Synthesis of (R)-3-Aminobutanol from (R)-3-Aminobutanoic Acid

This protocol details a four-step synthesis of the chiral drug intermediate (R)-3-aminobutanol from (R)-3-aminobutanoic acid.

Workflow Diagram:

G Start (R)-3-Aminobutanoic Acid Esterification Step 1: Esterification Start->Esterification Amino_Protection Step 2: Amino Protection Esterification->Amino_Protection Ester Intermediate Reduction Step 3: Reduction (Borohydride & Lewis Acid) Amino_Protection->Reduction Protected Intermediate Deprotection Step 4: Deprotection Reduction->Deprotection Protected Amino Alcohol Final_Product (R)-3-Aminobutanol Deprotection->Final_Product

Caption: Four-step synthesis of (R)-3-aminobutanol.

Methodology:

  • Esterification: Convert (R)-3-aminobutanoic acid to its corresponding ester.

  • Amino Protection: Protect the amino group of the ester intermediate.

  • Reduction: Carry out a reduction reaction of the amino-protected ester using a borohydride in an alcohol solvent in the presence of a Lewis acid to yield the amino-protected (R)-3-aminobutanol.

  • Deprotection: Remove the amino protecting group to obtain the final (R)-3-aminobutanol product.

Expected Outcome: This method produces (R)-3-aminobutanol with good chemical and optical purity.

Protocol 3: Purification and Analysis

Purification:

(S)-3-Aminobutanoic acid can be purified by recrystallization.

  • Purify the acid using an Amberlite IR-4B column (20-50 mesh), washing with water.

  • Evaporate the solvent in a vacuum.

  • Recrystallize the product twice from absolute ethanol.

  • Alternatively, crystallize from methanol or methanol/diethyl ether and dry in a vacuum.

Chiral Analysis by HPLC:

Enantiomeric purity is crucial for pharmaceutical applications and can be confirmed using chiral High-Performance Liquid Chromatography (HPLC).

Workflow Diagram:

G cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Analysis Sample_Prep Prepare sample solution Injection Inject sample Sample_Prep->Injection Column Chiral Column (e.g., Astec Chirobiotic T) Injection->Column Detection Detection Column->Detection Data_Analysis Analyze chromatogram to determine enantiomeric ratio Detection->Data_Analysis

Caption: General workflow for chiral HPLC analysis.

Methodology:

  • Sample Preparation: Prepare a solution of the synthesized this compound in a suitable solvent.

  • Chromatographic Conditions:

    • Column: Astec Chirobiotic T (250 x 4.6 mm).

    • Mobile Phase: Isocratic mixture of water/methanol/formic acid (30:70:0.02).

    • Flow Rate: 0.5 mL/min.

    • Detection: EIC mode at 58.25 ± 0.1.

  • Analysis: Inject the sample and analyze the resulting chromatogram to determine the ratio of the (S) and (R) enantiomers, and thus the enantiomeric excess.

Safety Information

This compound is classified as an irritant.

  • Hazard Statements: Causes serious eye irritation.

  • Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Personal Protective Equipment: It is recommended to use a dust mask (type N95), eyeshields, and gloves when handling this compound.

Applications of (3S)-3-Aminobutanoic Acid in Agriculture: Enhancing Plant Resilience

Author: BenchChem Technical Support Team. Date: December 2025

(3S)-3-aminobutanoic acid , the S-enantiomer of β-aminobutanoic acid (BABA), is a non-protein amino acid that has garnered significant attention in agricultural research for its ability to induce broad-spectrum resistance in plants against a variety of biotic and abiotic stresses. Unlike conventional pesticides, it does not typically exhibit direct antimicrobial activity but rather "primes" the plant's innate immune system, leading to a faster and more robust defense response upon encountering a stressor. This phenomenon is known as induced resistance. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of this compound for crop protection and improvement.

Induction of Disease Resistance

This compound and its racemic mixture have been shown to be effective in protecting a wide range of plant species against fungal, oomycete, bacterial, and viral pathogens, as well as nematodes. The R-enantiomer of BABA is often found to be more biologically active in inducing resistance.

Quantitative Data on Disease Resistance
CropPathogenApplication MethodConcentrationEfficacyReference
TomatoPhytophthora infestans (Late Blight)Foliar Spray1.7 mM (racemic)50% disease control
TomatoPhytophthora infestans (Late Blight)Foliar Spray19.4 mM (racemic)>95% disease control
TomatoPseudomonas syringaeSoil Drench250 µMSignificant reduction in bacterial growth
TomatoMeloidogyne incognita (Root-knot nematode)Soil DrenchLow doses (specifics not detailed)Induced resistance
TomatoFusarium oxysporum f. sp. lycopersiciSoil DrenchNot specifiedStrong protection
TomatoBacterial CankerSeed Priming + Foliar Spray12 mM (priming), 2 mM (spray)Enhanced resistance
ArabidopsisHyaloperonospora arabidopsidisRoot Treatment150 µM (R-BABA)Significant induced resistance
PeaAphanomyces euteiches (Root Rot)Soil Drench100 ppm (racemic)Effective reduction in root rot severity
WheatSitobion avenae (Grain Aphid)Soil DrenchDose-dependentSignificant reduction in aphid weight
Experimental Protocol: Induction of Resistance against Foliar Pathogens in Tomato

This protocol describes a method for evaluating the efficacy of this compound in inducing resistance against a foliar pathogen like Phytophthora infestans in tomato plants.

Materials:

  • This compound or its racemic mixture

  • Tomato plants (e.g., cultivar 'Moneymaker'), 4-6 weeks old

  • Pathogen culture (e.g., P. infestans sporangia suspension)

  • Distilled water

  • Surfactant (e.g., Tween 20)

  • Spray bottle

  • Growth chamber or greenhouse with controlled environment

  • Disease scoring scale (e.g., 0-5, where 0 = no symptoms and 5 = severe necrosis)

Procedure:

  • Preparation of Treatment Solution: Prepare a stock solution of this compound in distilled water. From the stock, prepare the desired final concentrations (e.g., 1 mM, 5 mM, 10 mM). Add a surfactant (e.g., 0.01% Tween 20) to ensure even coverage.

  • Plant Treatment:

    • Randomly divide the tomato plants into treatment and control groups.

    • Apply the this compound solutions to the treatment groups by spraying the foliage until runoff.

    • Spray the control group with distilled water containing the surfactant.

    • Allow the plants to dry completely.

  • Pathogen Inoculation:

    • One to three days after treatment, inoculate all plants with the pathogen suspension (e.g., a suspension of P. infestans sporangia at a concentration of 1 x 10^5 sporangia/mL).

    • Ensure a high-humidity environment post-inoculation to facilitate infection (e.g., by covering with plastic bags for 24-48 hours).

  • Incubation and Disease Assessment:

    • Maintain the plants in a growth chamber or greenhouse with appropriate conditions for disease development (e.g., 18-22°C, high humidity).

    • Assess disease severity at regular intervals (e.g., 5, 7, and 10 days post-inoculation) using a predefined disease scoring scale.

  • Data Analysis:

    • Calculate the average disease severity for each treatment group.

    • Statistically analyze the data to determine the significance of the protective effect of this compound compared to the control.

Experimental Workflow: Disease Resistance Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sol Prepare this compound solutions treatment Apply treatment to plants (Foliar spray or soil drench) prep_sol->treatment prep_path Prepare pathogen inoculum inoculation Inoculate all plants with pathogen prep_path->inoculation treatment->inoculation control Apply control treatment (water) control->inoculation incubation Incubate under controlled conditions inoculation->incubation assessment Assess disease severity incubation->assessment data_analysis Analyze and compare results assessment->data_analysis

Caption: Workflow for assessing induced disease resistance.

Enhancement of Abiotic Stress Tolerance

This compound has also been demonstrated to enhance plant tolerance to various abiotic stresses, including drought and salinity.

Quantitative Data on Abiotic Stress Tolerance
CropStress TypeApplication MethodConcentrationEffectReference
PotatoDroughtSoil Drench0.3 mMImproved drought tolerance, increased yield
White CloverWater StressSeed Priming2 µmol/lAlleviated decreases in germination and seedling growth
CarrotWater DeficitFoliar Spray1, 2, and 4 mMImproved vegetative growth and physiological parameters
Experimental Protocol: Enhancing Drought Tolerance in Potato

This protocol details a method to evaluate the effect of this compound on the drought tolerance of potato plants.

Materials:

  • This compound

  • Potato plants (e.g., cultivar 'Désirée'), established in pots

  • Distilled water

  • Growth chamber or greenhouse with controlled temperature, humidity, and light

  • Equipment for measuring soil water content and relative water content (RWC) of leaves

Procedure:

  • Plant Acclimatization: Grow potato plants in pots under well-watered conditions for 4-6 weeks.

  • Treatment Application:

    • Divide the plants into treatment and control groups.

    • Apply a soil drench of 0.3 mM this compound solution to the treatment group. The volume should be sufficient to saturate the soil.

    • Apply an equal volume of distilled water to the control group.

  • Drought Stress Induction:

    • Withhold watering from all plants to induce drought stress.

    • Monitor the soil water content regularly.

  • Physiological Measurements:

    • At different time points during the drought period, measure physiological parameters such as:

      • Relative Water Content (RWC): Collect leaf discs, determine their fresh weight (FW), turgid weight (TW) after rehydration, and dry weight (DW) after oven-drying. Calculate RWC as: [(FW - DW) / (TW - DW)] x 100.

      • Stomatal Conductance: Use a porometer to measure the rate of gas exchange.

      • Photosynthetic Efficiency: Use a chlorophyll fluorometer to measure Fv/Fm.

  • Recovery and Yield Assessment:

    • After a defined period of drought, re-water the plants and monitor their recovery.

    • At the end of the growing season, harvest the tubers and measure the yield (number and weight of tubers).

  • Data Analysis:

    • Compare the physiological parameters and yield between the treated and control groups to assess the impact of this compound on drought tolerance.

Signaling Pathways Involved in Induced Resistance

The protective effect of this compound is attributed to the priming of various defense signaling pathways. The specific pathways activated can depend on the plant species and the nature of the stress. Key signaling molecules involved include salicylic acid (SA), jasmonic acid (JA), abscisic acid (ABA), and ethylene (ET).

Diagram of BABA-Induced Signaling Pathways

G cluster_priming Priming cluster_stress Stress Encounter cluster_response Defense Response BABA This compound priming_state Plant enters a 'primed' state BABA->priming_state pathogen Pathogen Attack priming_state->pathogen abiotic Abiotic Stress priming_state->abiotic SA Salicylic Acid (SA) Pathway pathogen->SA JA_ET Jasmonic Acid (JA) / Ethylene (ET) Pathway pathogen->JA_ET ROS Reactive Oxygen Species (ROS) Burst pathogen->ROS ABA Abscisic Acid (ABA) Pathway abiotic->ABA PR_proteins Pathogenesis-Related (PR) Protein Accumulation SA->PR_proteins JA_ET->PR_proteins callose Callose Deposition ABA->callose enhanced_stress_tolerance enhanced_stress_tolerance ABA->enhanced_stress_tolerance Enhanced Abiotic Stress Tolerance ROS->SA ROS->callose enhanced_resistance enhanced_resistance callose->enhanced_resistance PR_proteins->enhanced_resistance Enhanced Disease Resistance

Caption: Simplified signaling network of BABA-induced resistance.

Phytotoxicity Considerations

While this compound is a promising agent for enhancing plant resilience, it can cause phytotoxicity at high concentrations. This is often observed as necrotic spots on leaves. Phytotoxicity is dose-dependent and can be more severe with foliar applications compared to soil drenches. The R-enantiomer has been shown to induce more pronounced phytotoxic symptoms than the S-enantiomer. Therefore, it is crucial to optimize the application concentration and method for each crop and target stress to maximize the benefits while minimizing any negative impacts on plant growth.

Protocol for Assessing Phytotoxicity

Materials:

  • This compound (and/or its R-enantiomer)

  • Test plants

  • Distilled water

  • Surfactant

  • Spray bottle or equipment for soil drench

  • Camera for documenting symptoms

  • Ruler or calipers for measuring lesion size

  • Balance for measuring plant biomass

Procedure:

  • Dose-Response Setup: Prepare a range of concentrations of the test compound.

  • Application: Apply the different concentrations to separate groups of plants using the desired method (foliar spray or soil drench). Include a control group treated with water and surfactant.

  • Observation:

    • Monitor the plants daily for the appearance of any phytotoxic symptoms, such as leaf necrosis, chlorosis, stunting, or malformation.

    • Document the symptoms with photographs.

    • Quantify the phytotoxicity by, for example, counting the number of necrotic lesions or measuring their diameter.

  • Biomass Measurement: After a set period (e.g., 1-2 weeks), harvest the aerial parts of the plants and measure their fresh and dry weight to assess any impact on growth.

  • Data Analysis: Determine the concentration at which phytotoxicity becomes significant and establish a safe and effective dose range for the intended application.

By following these detailed notes and protocols, researchers can effectively investigate and apply this compound as a tool to enhance the natural defenses of agricultural crops, contributing to more sustainable and resilient food production systems.

Application Notes & Protocols: Chiral Separation of 3-Aminobutanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Aminobutanoic acid, a chiral β-amino acid, is a crucial building block in the synthesis of various pharmaceuticals and other biologically active molecules. The stereochemistry of this compound is critical to its function and efficacy, necessitating robust and efficient methods for the separation of its enantiomers, (R)- and (S)-3-aminobutanoic acid. This document provides detailed application notes and protocols for several established techniques for the chiral separation of these enantiomers, designed to guide researchers in selecting and implementing the most suitable method for their specific needs.

Chiral Separation Techniques: An Overview

The selection of a chiral separation technique depends on various factors, including the scale of the separation (analytical vs. preparative), the required purity of the enantiomers, and the available instrumentation. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Enzymatic Resolution.

G cluster_main Chiral Separation Techniques for 3-Aminobutanoic Acid cluster_techniques Separation Techniques Racemic 3-Aminobutanoic Acid Racemic 3-Aminobutanoic Acid Separation Method Separation Method Racemic 3-Aminobutanoic Acid->Separation Method Chiral HPLC Chiral HPLC Separation Method->Chiral HPLC Chromatographic Chiral GC Chiral GC Separation Method->Chiral GC Chromatographic Enzymatic Resolution Enzymatic Resolution Separation Method->Enzymatic Resolution Biocatalytic (R)-3-Aminobutanoic Acid (R)-3-Aminobutanoic Acid Chiral HPLC->(R)-3-Aminobutanoic Acid (S)-3-Aminobutanoic Acid (S)-3-Aminobutanoic Acid Chiral HPLC->(S)-3-Aminobutanoic Acid Chiral GC->(R)-3-Aminobutanoic Acid Chiral GC->(S)-3-Aminobutanoic Acid Enzymatic Resolution->(R)-3-Aminobutanoic Acid Enzymatic Resolution->(S)-3-Aminobutanoic Acid

Caption: Overview of chiral separation techniques for 3-aminobutanoic acid.

Data Presentation: Comparison of Chiral Separation Techniques

The following table summarizes the performance of various chiral separation methods for 3-aminobutanoic acid enantiomers based on reported data.

Technique Chiral Selector/Enzyme Stationary/Mobile Phase or Conditions Resolution (Rs) Enantiomeric Excess (ee%) Yield (%) Reference
Chiral HPLC Crown ether-based CSP (e.g., CROWNPAK CR(+))Perchloric acid solution (pH 1.0-2.0)> 1.5> 99%Analytical
Chiral GC Chirasil-ValN-trifluoroacetyl methyl ester derivatizationBaseline> 98%Analytical
Enzymatic Resolution Lipase from Candida antarctica (CAL-B)Acylation of the amino group in organic solventN/A> 99% (for one enantiomer)~45-50% (for one enantiomer)
Enzymatic Resolution β-Amino acid oxidaseAqueous buffer, O2N/A>99% for remaining enantiomer~40-48%
Diastereomeric Crystallization (R)-Mandelic acidEthanol/WaterN/A> 97%Variable

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol describes a common analytical method for the separation of 3-aminobutanoic acid enantiomers using a crown ether-based chiral stationary phase.

G cluster_workflow Chiral HPLC Experimental Workflow A Sample Preparation: Dissolve racemic 3-aminobutanoic acid in mobile phase. B HPLC System Setup: - Column: CROWNPAK CR(+) - Mobile Phase: HClO4 (pH 2.0) - Flow Rate: 1.0 mL/min - Temperature: 25 °C - Detector: UV (210 nm) A->B C Injection: Inject 10 µL of the sample solution. B->C D Chromatographic Separation: Enantiomers are separated based on differential interaction with the CSP. C->D E Detection: Monitor the elution of enantiomers using the UV detector. D->E F Data Analysis: Determine retention times, resolution (Rs), and enantiomeric excess (ee%). E->F

Caption: Workflow for chiral HPLC separation of 3-aminobutanoic acid.

Materials:

  • Racemic 3-aminobutanoic acid

  • Perchloric acid (HClO4)

  • Ultrapure water

  • Chiral HPLC column (e.g., CROWNPAK CR(+), 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Mobile Phase Preparation: Prepare an aqueous solution of perchloric acid and adjust the pH to 2.0 with a suitable base (e.g., NaOH). Filter and degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve a small amount of racemic 3-aminobutanoic acid in the mobile phase to a final concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: CROWNPAK CR(+)

    • Mobile Phase: Aqueous HClO4 (pH 2.0)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram. The two enantiomers will elute at different retention times.

  • Quantification: Calculate the resolution (Rs) between the two enantiomeric peaks and determine the enantiomeric excess (ee%) of each enantiomer.

Chiral Gas Chromatography (GC)

This protocol outlines the separation of 3-aminobutanoic acid enantiomers by GC after derivatization.

Materials:

  • Racemic 3-aminobutanoic acid

  • Methanol

  • Thionyl chloride

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (DCM)

  • Chiral GC column (e.g., Chirasil-Val)

  • Gas chromatograph with a Flame Ionization Detector (FID)

Procedure:

  • Derivatization (N-trifluoroacetyl methyl ester): a. Esterification: Suspend 3-aminobutanoic acid in methanol and cool to 0 °C. Slowly add thionyl chloride and then reflux the mixture for 4 hours. Remove the solvent under reduced pressure to obtain the methyl ester. b. Acylation: Dissolve the methyl ester in dichloromethane. Add trifluoroacetic anhydride and stir at room temperature for 2 hours. Evaporate the solvent and excess reagent to yield the N-trifluoroacetyl methyl ester derivative.

  • GC Conditions:

    • Column: Chirasil-Val

    • Carrier Gas: Helium

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 150 °C at 5 °C/min.

  • Analysis: Dissolve the derivatized sample in a suitable solvent (e.g., DCM) and inject it into the GC. The derivatized enantiomers will be separated on the chiral stationary phase.

Enzymatic Resolution

This protocol describes the kinetic resolution of racemic 3-aminobutanoic acid using a lipase.

G cluster_workflow Enzymatic Resolution Workflow A Reaction Setup: Combine racemic 3-aminobutanoic acid, acyl donor, and lipase (e.g., CAL-B) in an organic solvent. B Enzymatic Reaction: Incubate the mixture with shaking at a controlled temperature. The enzyme selectively acylates one enantiomer. A->B C Reaction Monitoring: Periodically take aliquots and analyze the enantiomeric excess (ee%) of the substrate and product by chiral HPLC. B->C D Reaction Quenching: Stop the reaction at ~50% conversion by filtering off the immobilized enzyme. C->D E Product Separation: Separate the acylated enantiomer from the unreacted enantiomer using extraction or chromatography. D->E F Analysis of Enantiomers: Determine the yield and ee% of the isolated enantiomers. E->F

Caption: Workflow for the enzymatic resolution of 3-aminobutanoic acid.

Materials:

  • Racemic 3-aminobutanoic acid

  • Immobilized Lipase from Candida antarctica (CAL-B)

  • Acyl donor (e.g., ethyl acetate)

  • Organic solvent (e.g., toluene)

  • Shaking incubator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a suitable flask, combine racemic 3-aminobutanoic acid, the acyl donor, and the immobilized lipase in the organic solvent.

  • Incubation: Place the flask in a shaking incubator at a controlled temperature (e.g., 40 °C) and agitate the mixture.

  • Monitoring: Periodically withdraw small aliquots from the reaction mixture. Analyze the enantiomeric composition of the substrate and product using a suitable chiral analytical method (e.g., chiral HPLC) to monitor the progress of the resolution.

  • Termination: When the conversion reaches approximately 50% (ideally resulting in high ee for both the remaining substrate and the product), stop the reaction by filtering off the immobilized enzyme.

  • Separation: The resulting mixture contains one enantiomer as the acylated product and the other as the unreacted amino acid. These can be separated based on their different chemical properties, for example, by extraction.

  • Deprotection (if necessary): The acylated enantiomer can be deprotected to yield the free amino acid.

Conclusion

The choice of method for the chiral separation of 3-aminobutanoic acid enantiomers is dictated by the specific requirements of the application. Chiral HPLC and GC are powerful analytical tools for determining enantiomeric purity, while enzymatic resolution and diastereomeric crystallization are well-suited for preparative-scale separations. The protocols and data presented in these application notes provide a foundation for researchers to successfully implement these techniques.

analytical standards for (3S)-3-aminobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Investigating Quantification Methods

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(3S)-3-aminobutanoic acid administration in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Starting Data Gathering

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Troubleshooting & Optimization

optimizing (3S)-3-aminobutanoic acid concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (3S)-3-aminobutanoic acid in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in a cellular context?

This compound, also known as D-β-aminobutanoic acid, is primarily recognized as a GABA B receptor agonist. Its stereoisomer, (R)-3-aminobutanoic acid, is more potent in this activity. In vitro, it can influence neuronal activity and other cellular processes mediated by GABA B receptors.

Q2: What is a typical starting concentration range for this compound in in vitro experiments?

A typical starting concentration range for in vitro experiments can vary significantly based on the cell type and the specific endpoint being measured. However, a common starting point is between 10 µM and 100 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store a stock solution of this compound?

For in vitro experiments, this compound can be dissolved in sterile, deionized water or a suitable buffer such as PBS. It is recommended to prepare a concentrated stock solution (e.g., 10 mM or 100 mM) that can be further diluted to the final working concentration in your cell culture medium. Stock solutions should be filter-sterilized and can typically be stored at -20°C for several months. Aliquoting the stock solution is advisable to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: No observable effect at expected concentrations.

Possible Cause Troubleshooting Step
Suboptimal Concentration Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 1 mM) to identify the optimal working concentration for your specific cell line and assay.
Poor Compound Stability Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Cell Line Insensitivity Verify the expression of the target receptor (e.g., GABA B receptor) in your cell line using techniques like qPCR or Western blotting. Consider using a positive control compound known to elicit a response in your system.
Incorrect pH of Medium Ensure the pH of your final culture medium containing this compound is within the optimal range for your cells (typically pH 7.2-7.4).

Issue 2: High levels of cytotoxicity observed.

Possible Cause Troubleshooting Step
Excessive Concentration Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value for your cell line. Use concentrations well below the cytotoxic threshold for your functional experiments.
Contamination of Stock Solution Ensure the stock solution is sterile. Filter-sterilize the stock solution before use.
Solvent Toxicity If a solvent other than water or PBS was used, perform a vehicle control experiment to assess the toxicity of the solvent at the concentration used.

Experimental Protocols

Protocol 1: Dose-Response Curve for Cellular Viability (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the EC50 or IC50.

Data Presentation

Table 1: Example Dose-Response Data for this compound on Cell Line 'X' (72h Incubation)

Concentration (µM)Average Cell Viability (%)Standard Deviation
0 (Vehicle)1005.2
1098.54.8
5095.16.1
10090.35.5
25075.87.2
50052.48.1
100025.66.9

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare Stock Solution serial_dilute Prepare Serial Dilutions prep_stock->serial_dilute seed_cells Seed Cells in 96-Well Plate treat_cells Treat Cells seed_cells->treat_cells serial_dilute->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Measure Absorbance solubilize->read_plate calc_viability Calculate Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve

Caption: Workflow for determining the dose-response of this compound.

troubleshooting_flow start Start: No Observable Effect check_conc Is the concentration range appropriate? start->check_conc check_stability Is the compound stable? check_conc->check_stability Yes dose_response Action: Perform dose-response (1 µM - 1 mM) check_conc->dose_response No check_cells Is the cell line sensitive? check_stability->check_cells Yes fresh_prep Action: Prepare fresh dilutions check_stability->fresh_prep No verify_receptor Action: Verify target expression (qPCR/WB) check_cells->verify_receptor No end_resolve Issue Resolved check_cells->end_resolve Yes dose_response->end_resolve fresh_prep->end_resolve verify_receptor->end_resolve

Caption: Troubleshooting logic for lack of experimental effect.

Technical Support Center: (3S)-3-Aminobutanoic Acid Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common pitfalls encountered during experiments involving (3S)-3-aminobutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of batch-to-batch variability with this compound?

A1: Batch-to-batch variability can arise from several factors, including impurities from the synthetic route, variations in chiral purity, and the presence of residual solvents or reagents. It is crucial to obtain a certificate of analysis (CoA) for each batch and to perform in-house validation of purity and identity.

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is generally soluble in water. For stock solutions, use ultrapure water or a buffer appropriate for your experimental system. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot and store at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Q3: What are the potential off-target effects of this compound?

A3: While this compound is known to interact with specific receptors, high concentrations may lead to off-target effects. These can include interactions with other GABA receptors or transporters. It is essential to include appropriate controls, such as its enantiomer (3R)-3-aminobutanoic acid, to differentiate specific from non-specific effects.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays
Possible Cause Troubleshooting Step Expected Outcome
Degradation of this compoundPrepare fresh solutions before each experiment. Verify the pH of the final culture medium after adding the compound.Consistent and reproducible dose-response curves.
Cell line instability or high passage numberUse cells with a consistent and low passage number. Regularly perform cell line authentication.Reduced variability in assay readouts.
Interference with assay componentsRun a vehicle control and a positive control. Test for direct interaction of the compound with assay reagents (e.g., fluorescence quenching).Clear differentiation between true biological effects and assay artifacts.
Issue 2: Poor Bioavailability or Inconsistent Pharmacokinetic Profiles in Animal Studies
Possible Cause Troubleshooting Step Expected Outcome
Rapid metabolismConsider co-administration with an inhibitor of relevant metabolic enzymes, if known. Modify the dosing regimen (e.g., continuous infusion).Increased plasma concentration and more consistent exposure levels.
Poor absorptionTest different routes of administration (e.g., intraperitoneal vs. oral). Formulate the compound with absorption enhancers.Improved bioavailability and more predictable pharmacokinetic profiles.
Instability in formulationAssess the stability of the dosing solution under the conditions of administration. Ensure the formulation is appropriate for the chosen route.Accurate and reproducible dosing.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of this compound
  • Weigh out 103.12 mg of this compound (MW: 103.12 g/mol ).

  • Dissolve in 10 mL of sterile, ultrapure water.

  • Gently vortex until fully dissolved.

  • Sterile filter the solution through a 0.22 µm filter.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results prep_compound Prepare (3S)-3-ABA Stock Solution treat_cells Treat Cells with (3S)-3-ABA prep_compound->treat_cells prep_cells Culture and Seed Cells prep_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Cell-Based Assay incubate->assay data_acq Data Acquisition assay->data_acq data_analysis Data Analysis data_acq->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical experimental workflow for in vitro studies using this compound.

troubleshooting_logic start Inconsistent Results? check_reagents Check Reagent Stability and Purity start->check_reagents check_protocol Review Experimental Protocol start->check_protocol check_equipment Verify Equipment Calibration start->check_equipment reagent_ok Reagents OK? check_reagents->reagent_ok protocol_ok Protocol Followed? check_protocol->protocol_ok equipment_ok Equipment Calibrated? check_equipment->equipment_ok reagent_ok->check_protocol Yes order_new Order New Reagents reagent_ok->order_new No protocol_ok->check_equipment Yes revise_protocol Revise Protocol protocol_ok->revise_protocol No recalibrate Recalibrate Equipment equipment_ok->recalibrate No rerun Re-run Experiment equipment_ok->rerun Yes order_new->rerun revise_protocol->rerun recalibrate->rerun

Caption: A logical troubleshooting flowchart for addressing inconsistent experimental results.

Technical Support Center: (3S)-3-Aminobutanoic Acid Purification Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (3S)-3-aminobutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification strategies for this compound include:

  • Crystallization: A widely used method that can be effective for removing both soluble and insoluble impurities. Recrystallization from solvents like absolute ethanol, methanol, or a methanol/ether mixture is common.[1]

  • Ion-Exchange Chromatography: This technique is useful for separating the amino acid from charged impurities and can be a key step in achieving high purity.[2]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for separating the (3S) enantiomer from the (3R) enantiomer and for determining enantiomeric excess (ee).[3][4][5]

  • Enzymatic Resolution: In some synthetic routes, enzymes like Candida antarctica lipase B are used to selectively react with one enantiomer, facilitating the separation of the desired this compound.[6]

Q2: How can I determine the purity and enantiomeric excess of my this compound sample?

A2: A combination of analytical techniques is typically employed:

  • Purity Assessment:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.[3]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To detect and quantify the target compound and any impurities.[3]

  • Enantiomeric Excess (ee) Determination:

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the enantiomeric purity of your sample.[3][4][5]

    • Gas Chromatography (GC) with a chiral stationary phase: This can also be used, often after derivatization of the amino acid to increase its volatility.

Q3: What are some common impurities I might encounter during the synthesis and purification of this compound?

A3: Common impurities can include:

  • The (3R)-enantiomer: The opposite enantiomer is the most common chiral impurity.

  • Starting materials and reagents: Unreacted starting materials or residual reagents from the synthesis.

  • Side-products: Byproducts from the synthetic route used.

  • Salts: Inorganic salts may be present from pH adjustments or work-up procedures.

Troubleshooting Guides

Crystallization Issues
Problem Possible Cause Suggested Solution
Low Yield The compound is too soluble in the chosen solvent.Try a different solvent or a solvent/anti-solvent system (e.g., methanol/ether).[1] Cool the solution slowly to promote crystal growth.
The volume of solvent used was too large.Reduce the amount of solvent used to make a more saturated solution.
Oily Product Instead of Crystals Presence of impurities inhibiting crystallization.Try to purify the crude product by another method (e.g., column chromatography) before crystallization. Ensure the starting material is as pure as possible.
Cooling the solution too quickly.Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
Poor Purity Impurities are co-crystallizing with the product.Perform multiple recrystallizations. Ensure slow crystal growth, as rapid crystallization can trap impurities.
Chiral HPLC Separation Problems
Problem Possible Cause Suggested Solution
Poor Resolution of Enantiomers Incorrect chiral stationary phase (CSP).Select a CSP known to be effective for β-amino acids, such as those based on macrocyclic antibiotics (e.g., Chirobiotic T) or crown ethers (e.g., Crownpak CR(+)).[5]
Suboptimal mobile phase composition.Optimize the mobile phase by adjusting the organic modifier (e.g., methanol, acetonitrile) concentration and the type and concentration of additives (e.g., acids, bases, buffers).[4]
Temperature fluctuations.Use a column oven to maintain a constant and optimized temperature.[4]
Peak Tailing Secondary interactions between the analyte and the stationary phase.Add a small amount of a competing amine or acid to the mobile phase to block active sites on the stationary phase. Adjust the pH of the mobile phase.
Column overload.Inject a smaller sample volume or a more dilute sample.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot absolute ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.[1]

Protocol 2: Chiral HPLC Analysis of this compound
  • Column: Chirobiotic T Chiral Stationary Phase

  • Mobile Phase: A mixture of methanol and water, with the addition of a small amount of an acidic or basic modifier to improve peak shape. The exact ratio will need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Temperature: 25 °C (can be varied for optimization)

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Process Workflow Diagrams

CrystallizationWorkflow cluster_dissolution Dissolution cluster_filtration Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying Crude Crude this compound Dissolve Dissolve Crude->Dissolve Solvent Hot Ethanol Solvent->Dissolve HotFiltration Hot Filtration Dissolve->HotFiltration If impurities Cooling Slow Cooling Dissolve->Cooling No impurities HotFiltration->Cooling VacuumFiltration Vacuum Filtration Cooling->VacuumFiltration Washing Wash with Cold Ethanol VacuumFiltration->Washing Drying Dry Under Vacuum Washing->Drying PureProduct Pure this compound Drying->PureProduct

Caption: Workflow for the purification of this compound by crystallization.

ChiralHPLCAnalysis cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing Sample Prepare Sample Solution Inject Inject Sample Sample->Inject MobilePhase Prepare Mobile Phase System Equilibrate HPLC System MobilePhase->System System->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Caption: Workflow for determining the enantiomeric excess of this compound using chiral HPLC.

References

challenges in quantifying (3S)-3-aminobutanoic acid in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantification of (3S)-3-aminobutanoic acid (also known as β-aminobutanoic acid or BABA) in biological samples. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound in biological matrices?

A1: The main challenges include its small size and polar nature, which result in poor retention on traditional reversed-phase liquid chromatography (LC) columns. Additionally, its structural similarity to other endogenous amino acids, particularly its isomer 4-aminobutanoic acid (GABA), can lead to analytical interference. The presence of chiral isomers, (3S) and (3R), necessitates stereospecific analytical methods to accurately quantify the desired enantiomer.

Q2: Why is derivatization often required for the analysis of this compound?

A2: Derivatization is a common strategy to improve the analytical properties of this compound. This chemical modification can increase its volatility for gas chromatography (GC) analysis or enhance its ionization efficiency and chromatographic retention for liquid chromatography-mass spectrometry (LC-MS) analysis. A popular derivatizing agent is ethyl chloroformate.

Q3: How can I resolve the chiral isomers of 3-aminobutanoic acid?

A3: Chiral resolution can be achieved using chiral chromatography columns or by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a non-chiral column.

Q4: What are the most common analytical techniques used for the quantification of this compound?

A4: The most prevalent and sensitive methods are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These techniques offer the high selectivity and sensitivity required for detecting low concentrations in complex biological samples.

Troubleshooting Guide

Issue 1: Poor Chromatographic Peak Shape or Low Retention
  • Possible Cause: The polar nature of this compound leads to minimal interaction with nonpolar stationary phases in reversed-phase LC.

  • Troubleshooting Steps:

    • Derivatization: Implement a derivatization step to increase the hydrophobicity of the analyte.

    • HILIC Chromatography: Consider using Hydrophilic Interaction Liquid Chromatography (HILIC), which is better suited for retaining polar compounds.

    • Ion-Pairing Chromatography: Introduce an ion-pairing reagent to the mobile phase to improve retention on a reversed-phase column.

Issue 2: Inaccurate Quantification due to Isomeric Interference
  • Possible Cause: Co-elution of this compound with its structural isomer, 4-aminobutanoic acid (GABA), or its enantiomer, (3R)-3-aminobutanoic acid.

  • Troubleshooting Steps:

    • Chromatographic Optimization: Modify the gradient, mobile phase composition, or column chemistry to improve the separation of isomers.

    • Chiral Separation: For enantiomeric separation, utilize a chiral column or a chiral derivatization agent.

    • Mass Spectrometry: Employ high-resolution mass spectrometry or tandem mass spectrometry (MS/MS) to differentiate between isomers based on their fragmentation patterns, if possible.

Issue 3: Low Signal Intensity or Poor Sensitivity
  • Possible Cause: Inefficient ionization of the underivatized molecule or low recovery during sample preparation.

  • Troubleshooting Steps:

    • Optimize MS Parameters: Adjust source parameters (e.g., spray voltage, gas temperatures) to enhance ionization efficiency.

    • Improve Sample Preparation: Evaluate different protein precipitation and extraction solvents to maximize the recovery of the analyte from the biological matrix.

    • Derivatization: Use a derivatizing agent that is known to improve ionization efficiency for mass spectrometry.

Experimental Protocols

Sample Preparation: Protein Precipitation and Derivatization
  • Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of a cold protein precipitation solution (e.g., acetonitrile or methanol).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Derivatization:

    • Add 50 µL of pyridine and 50 µL of ethyl chloroformate to the supernatant.

    • Vortex for 30 seconds.

    • Add 200 µL of a sodium bicarbonate solution (5%) and 500 µL of chloroform.

    • Vortex for 1 minute and centrifuge at 5,000 rpm for 5 minutes.

    • Collect the lower organic layer for GC-MS or LC-MS analysis.

LC-MS/MS Analytical Method
  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for the specific transitions of the derivatized this compound.

Quantitative Data Summary

Analytical MethodSample MatrixDerivatization AgentLimit of Quantification (LOQ)Recovery (%)Reference
GC-MSPlasmaEthyl Chloroformate10 ng/mL85-95%Fictional Example
LC-MS/MSSerumNone (HILIC)5 ng/mL90-105%Fictional Example
LC-MS/MSUrineDansyl Chloride2 ng/mL88-98%Fictional Example

Visualizations

cluster_prep Sample Preparation cluster_analysis Analytical Workflow sample Biological Sample (Plasma, Serum, etc.) precip Protein Precipitation (e.g., Acetonitrile) sample->precip centri1 Centrifugation precip->centri1 supernatant Collect Supernatant centri1->supernatant derivat Derivatization (Optional) supernatant->derivat extract Liquid-Liquid Extraction derivat->extract final_sample Final Sample for Analysis extract->final_sample lc LC Separation (Reversed-Phase or HILIC) final_sample->lc ms Mass Spectrometry (MS/MS Detection) lc->ms data Data Acquisition and Quantification ms->data

Caption: General workflow for the quantification of this compound.

cluster_peak Poor Peak Shape cluster_interfere Isomeric Interference cluster_sens Low Sensitivity trouble Troubleshooting Logic cause_peak Cause: High Polarity trouble->cause_peak Issue cause_interfere Cause: Co-elution trouble->cause_interfere Issue cause_sens Cause: Poor Ionization/Recovery trouble->cause_sens Issue sol_deriv Solution: Derivatization cause_peak->sol_deriv sol_hilic Solution: HILIC cause_peak->sol_hilic sol_ion Solution: Ion-Pairing cause_peak->sol_ion sol_chrom Solution: Optimize Chromatography cause_interfere->sol_chrom sol_chiral Solution: Chiral Separation cause_interfere->sol_chiral sol_ms Solution: High-Res MS cause_interfere->sol_ms sol_ms_opt Solution: Optimize MS Source cause_sens->sol_ms_opt sol_prep Solution: Improve Sample Prep cause_sens->sol_prep sol_deriv2 Solution: Derivatization cause_sens->sol_deriv2

Caption: Troubleshooting decision tree for common analytical issues.

minimizing off-target effects of (3S)-3-aminobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Commencing Data Gathering

I'm presently initiating a thorough Google search to compile data on (3S)-3-aminobutanoic acid. My focus is on understanding its on-target and off-target effects, mechanisms of action, and current mitigation strategies. This groundwork will lay the foundation for a well-informed FAQ document.

Refining the Research Plan

I've expanded my initial search to encompass detailed experimental protocols and quantitative data, aiming to craft a highly informative FAQ document. This includes searching for information on selectivity screens and cellular response assays, particularly focusing on signaling pathways impacted by potential off-target binding. I'm now actively structuring the acquired quantitative data into easily digestible tables. Simultaneously, I'm working on experimental methodologies.

Structuring Data and FAQs

I'm now structuring the quantitative data into tables and compiling a list of FAQs. I'm focusing on creating an accessible format, ensuring easy comprehension. I'm actively integrating findings from experimental protocols to provide clear answers, focusing on the mitigation of potential off-target effects. I'm carefully connecting questions to concrete, evidence-based answers.

Validation & Comparative

A Comparative Guide to Validating Analytical Methods for (3S)-3-Aminobutanoic Acid Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of active pharmaceutical ingredients (APIs) is a critical quality attribute in drug development and manufacturing. For chiral molecules such as (3S)-3-aminobutanoic acid, a key intermediate in the synthesis of various pharmaceuticals, ensuring enantiomeric purity is paramount for safety and efficacy. This guide provides an objective comparison of the primary analytical techniques used for validating the enantiomeric purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). The performance of these methods is compared using supporting experimental data, and detailed methodologies for key experiments are provided.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for determining the enantiomeric purity of this compound depends on several factors, including the required sensitivity, sample matrix, available instrumentation, and the specific goals of the analysis (e.g., routine quality control versus trace-level impurity detection).

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for chiral separations. It can be broadly categorized into two main approaches: direct separation on a chiral stationary phase (CSP) and indirect separation after derivatization with a chiral derivatizing agent (CDA).

Gas Chromatography (GC) , particularly when coupled with a mass spectrometer (MS), is a powerful technique for the enantioselective analysis of volatile compounds. For non-volatile amino acids like 3-aminobutanoic acid, derivatization is necessary to increase volatility and enable separation on a chiral capillary column.

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers advantages in terms of speed, efficiency, and low sample consumption. Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte.

The following diagram illustrates a general workflow for the validation of an analytical method for enantiomeric purity.

Analytical Method Validation Workflow cluster_Plan Planning & Development cluster_Validation Method Validation cluster_Implementation Implementation Plan Define Analytical Target Profile MethodDev Method Development & Optimization Plan->MethodDev Specificity Specificity/ Selectivity MethodDev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Analysis Robustness->Routine Transfer Method Transfer Routine->Transfer

A general workflow for analytical method validation.

Quantitative Data Comparison

The following table summarizes typical performance data for the enantiomeric purity analysis of amino acids using HPLC, GC, and CE. It is important to note that these values are representative and can vary significantly based on the specific amino acid, derivatization agent, chiral selector, and instrumentation used. Data specific to this compound is limited; therefore, this table provides a comparative overview based on data for other amino acids.

ParameterChiral HPLC (Indirect Method)Chiral GC-MSChiral Capillary Electrophoresis
Limit of Detection (LOD) 0.32 - 0.56 mg/L (for NBD-derivatized amino acids)Urine: Not specified, but method is sensitive for trace D-amino acids0.8 µg/mL (for RS86017 isomers)
Limit of Quantitation (LOQ) 0.1% (relative to the main enantiomer)0.1% (relative to the main enantiomer)2.5 µg/mL (for RS86017 isomers)
**Linearity (R²) **> 0.9981 (for NBD-derivatized amino acids)> 0.99 (typical for validated methods)> 0.99 (typical for validated methods)
Accuracy (% Recovery) 85 - 108% (for NBD-derivatized amino acids)92.2 - 103% (for aroma compounds in wine, representative)94 - 107% (for L-ascorbic acid, representative)
Precision (% RSD) Intra-day: 0.96 - 1.57%Inter-day: 0.81 - 1.91%Repeatability: < 10% (for aroma compounds in wine, representative)Repeatability: 0.68%Intermediate: 1.70% (for GABOB)

Logical Comparison of Method Selection

The choice of analytical method involves a trade-off between various factors such as the need for derivatization, sensitivity requirements, and sample throughput. The following diagram illustrates the logical considerations for selecting an appropriate method.

Method Selection Logic Start Start: Select Method for Enantiomeric Purity Derivatization Is derivatization acceptable? Start->Derivatization HighSensitivity High sensitivity required? Derivatization->HighSensitivity Yes DirectHPLC Direct Chiral HPLC Derivatization->DirectHPLC No HighThroughput High throughput needed? HighSensitivity->HighThroughput No IndirectHPLC Indirect Chiral HPLC (with CDA) HighSensitivity->IndirectHPLC Yes GCMS Chiral GC-MS HighSensitivity->GCMS Yes HighThroughput->IndirectHPLC No CE Chiral CE HighThroughput->CE Yes

Decision tree for selecting an analytical method.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (Indirect Method)

This protocol describes the determination of enantiomeric purity using a chiral derivatizing agent, Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA or Marfey's reagent), followed by separation on a standard reversed-phase column.

1. Derivatization Procedure:

  • Dissolve approximately 50 nmol of the 3-aminobutanoic acid sample in 100 µL of 1 M sodium bicarbonate.

  • Add 200 µL of a 1% (w/v) solution of FDAA in acetone.

  • Incubate the mixture at 40°C for 1 hour in the dark.

  • After incubation, cool the reaction mixture to room temperature.

  • Neutralize the solution with 100 µL of 2 M HCl.

  • Evaporate the acetone under a stream of nitrogen.

  • Dilute the remaining aqueous sample with the mobile phase to a suitable concentration for HPLC analysis.

2. HPLC Conditions:

  • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 10% to 60% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 340 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol involves the derivatization of 3-aminobutanoic acid to form volatile esters, followed by separation on a chiral GC column.

1. Derivatization Procedure (N(O)-pentafluoropropionyl amino acid 2-propyl esters):

  • The sample containing 3-aminobutanoic acid is purified using a solid-phase extraction (SPE) cartridge (e.g., Discovery DSC-SCX).

  • The purified sample is then esterified with 2-propanol and subsequently acylated with pentafluoropropionic anhydride.

  • The resulting N(O)-pentafluoropropionyl 2-propyl ester derivative is extracted into an organic solvent (e.g., ethyl acetate).

  • The organic extract is concentrated and brought to a final volume for GC-MS analysis.

2. GC-MS Conditions:

  • Column: Chiral capillary column (e.g., Chirasil-L-Val, 25 m x 0.25 mm I.D., 0.12 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 200°C at 5°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Chiral Capillary Electrophoresis (CE)

This protocol outlines the enantiomeric separation of amino acids using a chiral selector in the background electrolyte.

1. Sample Preparation:

  • Dissolve the 3-aminobutanoic acid sample in the background electrolyte (BGE) to the desired concentration.

  • If necessary, derivatize the amino acid with a fluorescent tag (e.g., 5-carboxyfluorescein succinimidyl ester) to enhance detection sensitivity.

2. CE Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length, 40 cm effective length).

  • Background Electrolyte (BGE): 25 mM phosphate buffer at pH 8.0, containing 28 mg/mL sulfobutyl ether-β-cyclodextrin (as chiral selector) and 20% acetonitrile.

  • Applied Voltage: 22 kV.

  • Temperature: 20°C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV at 206 nm or Laser-Induced Fluorescence (LIF) if a fluorescent tag is used.

  • Capillary Conditioning: Before the first use, rinse the capillary with 1 M NaOH, followed by water and BGE. Between runs, a short rinse with 0.1 M NaOH and BGE is recommended.

Conclusion

The validation of analytical methods for the enantiomeric purity of this compound is crucial for ensuring the quality and safety of pharmaceutical products. HPLC, GC, and CE each offer distinct advantages and disadvantages. Direct chiral HPLC is often preferred for its simplicity when a suitable chiral stationary phase is available. Indirect HPLC and chiral GC-MS are powerful alternatives, particularly when high sensitivity is required, but necessitate a derivatization step. Chiral CE provides a high-speed, high-resolution option with low sample and reagent consumption. The selection of the most appropriate method should be based on a thorough evaluation of the specific analytical requirements, including sensitivity, selectivity, throughput, and available resources. The protocols and comparative data presented in this guide provide a foundation for the development and validation of robust and reliable methods for the enantiomeric purity assessment of this compound.

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